(-)-Salsoline (-)-Salsoline 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a member of isoquinolines.
Salsoline is a natural product found in Alangium salviifolium, Xylosalsola paletzkiana, and Grona adscendens with data available.
Brand Name: Vulcanchem
CAS No.: 89-31-6
VCID: VC20775519
InChI: InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
SMILES: CC1C2=CC(=C(C=C2CCN1)O)OC
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(-)-Salsoline

CAS No.: 89-31-6

ADC Toxins

Cat. No.: VC20775519

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(-)-Salsoline - 89-31-6

Description 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a member of isoquinolines.
Salsoline is a natural product found in Alangium salviifolium, Xylosalsola paletzkiana, and Grona adscendens with data available.
CAS No. 89-31-6
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Standard InChI InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3
Standard InChI Key YTPRLBGPGZHUPD-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1C2=CC(=C(C=C2CCN1)O)OC
SMILES CC1C2=CC(=C(C=C2CCN1)O)OC
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)O)OC
Melting Point 221.5°C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator